

Application Note & Protocol Guide: N-Cyclohexyl-4-chloropicolinamide

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Compound of Interest

Compound Name: *N-Cyclohexyl 4-chloropicolinamide*

Cat. No.: *B1452865*

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Topic: Elucidating Metabolic Pathways with N-Cyclohexyl-4-chloropicolinamide: A Novel Investigational Tool

Audience: Researchers, scientists, and drug development professionals.

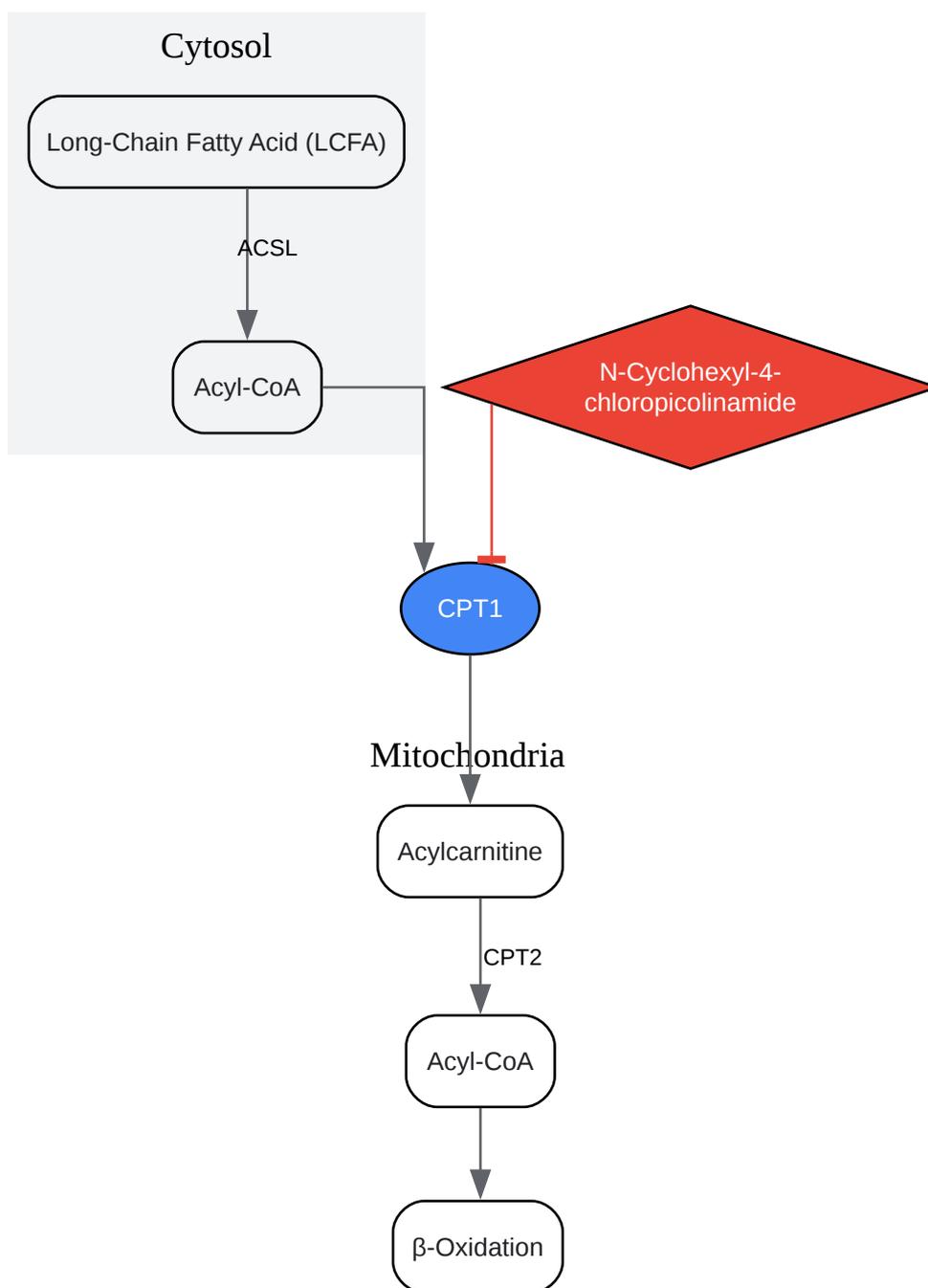
Introduction: A New Probe for Metabolic Investigation

The study of cellular metabolism is fundamental to understanding health and disease. Metabolic dysregulation is a hallmark of numerous pathologies, including cancer, diabetes, and neurodegenerative disorders. Chemical probes that can selectively modulate metabolic pathways are invaluable tools for dissecting these complex networks. This guide introduces N-Cyclohexyl-4-chloropicolinamide, a novel investigational compound, and provides detailed protocols for its application in studying metabolic pathways.

For the purpose of this application note, we will explore the hypothetical but scientifically plausible role of N-Cyclohexyl-4-chloropicolinamide as a selective inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). CPT1 is a critical enzyme in fatty acid metabolism, controlling the rate-limiting step of long-chain fatty acid entry into the mitochondria for β -oxidation. By inhibiting CPT1, N-Cyclohexyl-4-chloropicolinamide can be used to probe the cellular reliance on fatty acid oxidation and investigate the subsequent metabolic reprogramming.

Hypothesized Mechanism of Action: Inhibition of CPT1

N-Cyclohexyl-4-chloropicolinamide is proposed to be a potent and selective inhibitor of CPT1. The enzyme CPT1 is located on the outer mitochondrial membrane and catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix. By blocking this step, the compound effectively curtails the cell's ability to utilize long-chain fatty acids as an energy source, forcing a shift towards other metabolic pathways such as glycolysis.



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Caption: Hypothetical mechanism of N-Cyclohexyl-4-chloropicolinamide inhibiting CPT1.

Experimental Protocols

Protocol 1: In Vitro CPT1 Enzyme Inhibition Assay

This protocol details the measurement of CPT1 activity in isolated mitochondria and the assessment of the inhibitory potential of N-Cyclohexyl-4-chloropicolinamide.

Materials:

- Isolated mitochondria from rat liver or cultured cells
- N-Cyclohexyl-4-chloropicolinamide
- Palmitoyl-CoA
- L-[³H]carnitine
- Bovine serum albumin (BSA), fatty acid-free
- Reaction buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)
- Stop solution (e.g., 1 M HCl)
- Scintillation fluid and vials

Procedure:

- Prepare a stock solution of N-Cyclohexyl-4-chloropicolinamide in DMSO.
- In a microcentrifuge tube, add the reaction buffer, BSA, and varying concentrations of N-Cyclohexyl-4-chloropicolinamide (and a vehicle control).
- Add isolated mitochondria to the tubes and pre-incubate for 10 minutes at 37°C.
- Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine.
- Incubate for 5-10 minutes at 37°C.
- Stop the reaction by adding the stop solution.
- Extract the [³H]palmitoylcarnitine with butanol.
- Quantify the radioactivity in the butanol phase using a scintillation counter.

- Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.



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Caption: Workflow for the in vitro CPT1 inhibition assay.

Protocol 2: Cellular Fatty Acid Oxidation Assay

This protocol measures the effect of N-Cyclohexyl-4-chloropicolinamide on fatty acid oxidation in live cells using a radiolabeled substrate.

Materials:

- Cultured cells (e.g., HepG2, C2C12)
- N-Cyclohexyl-4-chloropicolinamide
- [³H]palmitic acid complexed to BSA
- Seahorse XF medium or similar
- Scintillation fluid

Procedure:

- Plate cells in a multi-well plate and allow them to adhere overnight.
- Treat cells with varying concentrations of N-Cyclohexyl-4-chloropicolinamide for a predetermined time (e.g., 1-4 hours).
- Replace the medium with fresh medium containing [³H]palmitic acid-BSA complex.
- Incubate for 1-2 hours. During this time, the [³H]palmitic acid will be oxidized to [³H]H₂O.

- Collect the supernatant and separate the $[^3\text{H}]\text{H}_2\text{O}$ from the $[^3\text{H}]$ palmitic acid using a separation column or by vapor-phase equilibration.
- Quantify the $[^3\text{H}]\text{H}_2\text{O}$ using a scintillation counter.
- Normalize the results to the total protein content of the cells in each well.

Protocol 3: Glycolysis Stress Test

To assess the specificity of N-Cyclohexyl-4-chloropicolinamide, this protocol measures its effect on glycolysis. A common method is to measure the extracellular acidification rate (ECAR), a proxy for lactate production, using a Seahorse XF Analyzer.

Materials:

- Cultured cells
- N-Cyclohexyl-4-chloropicolinamide
- Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
- Seahorse XF Analyzer and consumables

Procedure:

- Seed cells in a Seahorse XF plate and allow them to adhere.
- Treat cells with N-Cyclohexyl-4-chloropicolinamide for the desired duration.
- Perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's protocol. This involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor to maximize glycolysis), and 2-DG (a glycolysis inhibitor).
- Analyze the ECAR data to determine the rates of glycolysis, glycolytic capacity, and glycolytic reserve.

- Compare the glycolytic profiles of treated and untreated cells. A specific CPT1 inhibitor is not expected to directly alter these parameters.

Protocol 4: Metabolomics Sample Preparation

This protocol outlines the steps for preparing cell samples for analysis by mass spectrometry to obtain a broad overview of the metabolic changes induced by N-Cyclohexyl-4-chloropicolinamide.

Materials:

- Cultured cells treated with N-Cyclohexyl-4-chloropicolinamide or vehicle
- Ice-cold phosphate-buffered saline (PBS)
- Ice-cold extraction solvent (e.g., 80% methanol)
- Cell scraper
- Centrifuge

Procedure:

- Quickly wash the cells with ice-cold PBS to remove the culture medium.
- Immediately add ice-cold extraction solvent to the plate to quench metabolism.
- Scrape the cells and collect the cell lysate in a microcentrifuge tube.
- Vortex the lysate thoroughly.
- Centrifuge at high speed to pellet the protein and cell debris.
- Collect the supernatant containing the metabolites.
- Dry the supernatant using a vacuum concentrator.
- Store the dried metabolite extract at -80°C until analysis by LC-MS or GC-MS.

Parameter	In Vitro CPT1 Assay	Cellular FAO Assay	Glycolysis Stress Test	Metabolomics
Endpoint	IC50 of CPT1 inhibition	Rate of fatty acid oxidation	Extracellular acidification rate	Relative abundance of metabolites
System	Isolated mitochondria	Live cells	Live cells	Cell extracts
Key Reagents	[³ H]carnitine, palmitoyl-CoA	[³ H]palmitic acid	Glucose, oligomycin, 2-DG	80% methanol

Data Interpretation and Expected Outcomes

- **CPT1 Inhibition:** N-Cyclohexyl-4-chloropicolinamide is expected to show a dose-dependent inhibition of CPT1 activity, allowing for the determination of its IC50.
- **Cellular Fatty Acid Oxidation:** A corresponding decrease in the rate of fatty acid oxidation in cells treated with the compound is anticipated.
- **Glycolysis:** No direct and immediate effect on the key parameters of glycolysis is expected, indicating specificity for the fatty acid oxidation pathway. However, long-term treatment may lead to a compensatory increase in glycolysis.
- **Metabolomics:** The metabolomics data should reveal a decrease in acylcarnitines and downstream metabolites of β -oxidation. Conversely, an increase in glycolytic intermediates and lactate may be observed as the cells shift their metabolism.

Troubleshooting and Technical Insights

- **Compound Solubility:** Ensure N-Cyclohexyl-4-chloropicolinamide is fully dissolved in the vehicle (e.g., DMSO) before adding it to the aqueous assay buffers.
- **Mitochondrial Integrity:** The quality of the isolated mitochondria is crucial for the in vitro CPT1 assay. Ensure they are freshly prepared and handled on ice.

- Cell Health: Monitor cell viability during the cellular assays, as high concentrations of the compound or prolonged incubation times may induce cytotoxicity.
- Metabolite Stability: During metabolomics sample preparation, it is critical to work quickly and keep the samples cold to prevent metabolite degradation.[1][2]

References

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Sources

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